molecular formula C61H99N19O15 B060840 (2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide CAS No. 163887-48-7

(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

Cat. No.: B060840
CAS No.: 163887-48-7
M. Wt: 1338.6 g/mol
InChI Key: ZSPXOUGXONWRQC-FHDPKJCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 is a synthetic peptide composed of ten amino acids. It is a fragment of neuropeptide Y, specifically modified to include D-amino acids at certain positions. This compound is known for its stability and resistance to enzymatic degradation, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can yield free thiol groups.

Scientific Research Applications

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of neuropeptide Y receptors and their role in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications, including appetite regulation and anxiety disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 involves its interaction with neuropeptide Y receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including appetite regulation, anxiety, and circadian rhythms. The presence of D-amino acids in the peptide enhances its stability and resistance to enzymatic degradation, allowing for prolonged activity.

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y (NPY): A naturally occurring peptide with similar receptor interactions but less stability.

    Peptide YY (PYY): Another peptide with similar physiological effects but different amino acid sequence.

    Pancreatic Polypeptide (PP): Shares some structural similarities but has distinct biological functions.

Uniqueness

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 is unique due to its incorporation of D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it a valuable tool for long-term studies and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N19O15/c1-8-31(5)47(78-51(87)38(62)27-34-14-18-36(82)19-15-34)57(93)77-44(29-46(64)85)55(91)76-43(26-30(3)4)56(92)79-48(32(6)9-2)58(94)80-49(33(7)81)59(95)74-40(13-11-25-71-61(68)69)52(88)73-41(22-23-45(63)84)54(90)72-39(12-10-24-70-60(66)67)53(89)75-42(50(65)86)28-35-16-20-37(83)21-17-35/h14-21,30-33,38-44,47-49,81-83H,8-13,22-29,62H2,1-7H3,(H2,63,84)(H2,64,85)(H2,65,86)(H,72,90)(H,73,88)(H,74,95)(H,75,89)(H,76,91)(H,77,93)(H,78,87)(H,79,92)(H,80,94)(H4,66,67,70)(H4,68,69,71)/t31-,32-,33-,38+,39-,40-,41-,42+,43-,44-,47-,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXOUGXONWRQC-FHDPKJCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99N19O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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